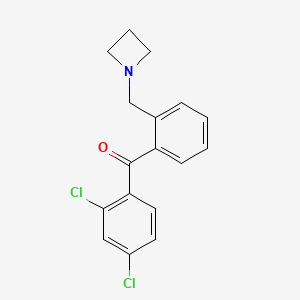

![molecular formula C16H14ClN3O3 B1293010 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide CAS No. 1119452-10-6](/img/structure/B1293010.png)

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide

Vue d'ensemble

Description

The compound of interest, 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide, is a derivative of benzamide with potential biological activity. Benzamide derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of a 1,2,4-oxadiazole ring in the structure is particularly noteworthy as it is a five-membered heterocyclic compound that often contributes to the biological activity of these molecules.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of the core benzamide structure followed by the introduction of various substituents that can modulate the compound's biological activity. For instance, the synthesis of 4-chloro-benzamides derivatives containing substituted five-membered heteroaryl rings, as described in the first paper, involves a design that targets RET kinase inhibition for cancer therapy . Similarly, the synthesis of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives with antimycobacterial activity is another example of the strategic incorporation of the 1,3,4-oxadiazole moiety into the benzamide scaffold .

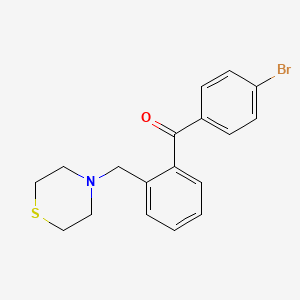

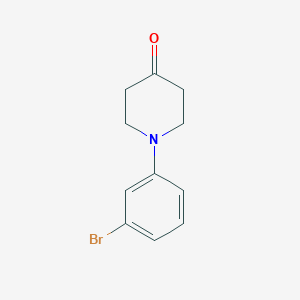

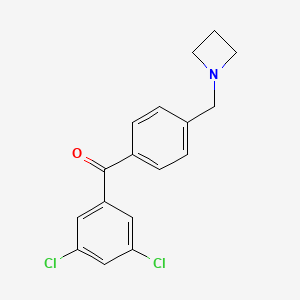

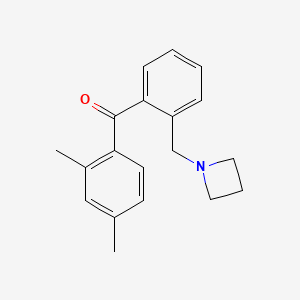

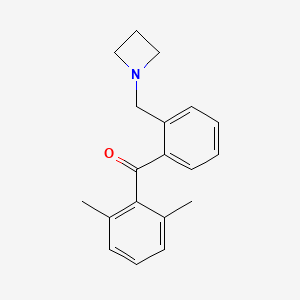

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their interaction with biological targets. The presence of the 1,2,4-oxadiazole ring in the compound suggests a potential for strong interactions with enzymes or receptors due to its ability to act as a hydrogen bond acceptor or donor. The electronic distribution within the oxadiazole ring can also influence the overall molecular conformation, which is essential for the biological activity of the compound.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. For example, the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole from benzyl cyanide demonstrates the reactivity of the oxadiazole ring under certain conditions . The formation of Schiff bases and other derivatives indicates the versatility of these compounds in chemical transformations, which can be exploited to generate a diverse array of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and melting point, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting the compound's bioavailability and pharmacokinetics. For instance, the acid/base stability of 3-oxo-1,2,3-oxadiazoles suggests that these compounds could maintain their structural integrity under physiological conditions, which is advantageous for drug development . Additionally, the lack of toxicity against normal cell lines, as seen with some antimycobacterial benzamide derivatives, indicates the potential for selective targeting of pathogenic organisms without harming host cells .

Applications De Recherche Scientifique

Various Biological Activities of Oxadiazole Derivatives

Oxadiazole derivatives, including compounds similar to the one you're interested in, exhibit a wide range of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and more, demonstrating the potential of these compounds in developing new therapeutic agents. For instance, oxadiazole and its derivatives have been identified for their significant antimicrobial, anticancer, and anti-inflammatory properties. The structural feature of the oxadiazole ring facilitates effective binding with different enzymes and receptors in biological systems, thereby eliciting various bioactivities. This makes oxadiazole derivatives an interesting topic for scientists aiming to develop new medicinal agents with high therapeutic potency (Jalhan, S. et al., 2017; Verma, G. et al., 2019).

Oxadiazole in Drug Design and Development

Oxadiazoles serve as a core structure in the design of new drugs due to their compatibility with a variety of pharmacological profiles. Their unique structural features contribute to the development of new drug candidates for treating various ailments, underlining their importance in medicinal chemistry and drug development. The versatility of oxadiazoles as polymers, luminescence materials, and corrosion inhibitors further highlights their potential beyond pharmacological applications. This diversity in application underscores the significance of oxadiazoles in scientific research and new drug development (Rana, K. et al., 2020; Wang, J.-J. et al., 2022).

Synthesis and Biological Roles

The synthesis of oxadiazole derivatives, including the process of obtaining 1,3,4-oxadiazole cores, plays a key role in the development of new medicinal species. These derivatives have been explored for their therapeutic potential against numerous diseases, showcasing the innovative methods for their synthesis and application in medicinal chemistry. The exploration of 1,3,4-oxadiazole candidates over the past years has led to significant advancements in understanding their synthesis, biological applications, and potential as therapeutic agents (Nayak, S. & Poojary, B., 2019).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3/c1-10-2-7-13(22-10)9-18-16(21)12-5-3-11(4-6-12)15-19-14(8-17)23-20-15/h2-7H,8-9H2,1H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOOQOXBXMRQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNC(=O)C2=CC=C(C=C2)C3=NOC(=N3)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901132738 | |

| Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furanyl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901132738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide | |

CAS RN |

1119452-10-6 | |

| Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furanyl)methyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furanyl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901132738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

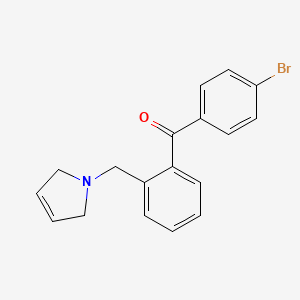

![3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292943.png)

![4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292944.png)